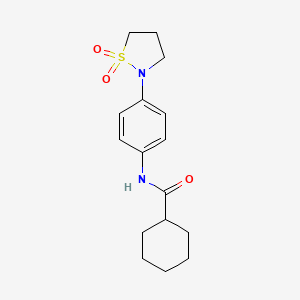

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide is a synthetic cyclohexanecarboxamide derivative featuring a sulfonamide-substituted isothiazolidine ring attached to the phenyl group. This compound combines structural motifs from both cyclohexane and heterocyclic systems, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c19-16(13-5-2-1-3-6-13)17-14-7-9-15(10-8-14)18-11-4-12-22(18,20)21/h7-10,13H,1-6,11-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGDFQDNGHOEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide typically involves multiple steps:

Formation of the Isothiazolidinone Ring: The initial step involves the synthesis of the isothiazolidinone ring. This can be achieved by reacting a suitable amine with sulfur dioxide and an oxidizing agent to form the 1,1-dioxidoisothiazolidin-2-yl group.

Attachment to the Phenyl Ring: The next step is the attachment of the isothiazolidinone ring to a phenyl ring. This can be done through a nucleophilic aromatic substitution reaction, where the phenyl ring is activated by a leaving group such as a halide.

Formation of the Cyclohexanecarboxamide Group: Finally, the cyclohexanecarboxamide group is introduced through an amide coupling reaction. This involves reacting the substituted phenyl compound with cyclohexanecarboxylic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized further, particularly at the sulfur atom in the isothiazolidinone ring, potentially forming sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the cyclohexanecarboxamide moiety, leading to the formation of alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isothiazolidinone ring, in particular, may interact with thiol groups in proteins, affecting their function. Additionally, the cyclohexanecarboxamide moiety can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related cyclohexanecarboxamide derivatives, focusing on synthesis, structural features, and biological activity.

Structural Analogues with Aryl Substituents

describes N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide ). Key comparisons include:

- Synthesis : The target compound likely shares a similar synthesis pathway involving coupling of cyclohexanecarboxylic acid with an aryl amine, though sulfonamide formation (via oxidation of isothiazolidine) would require additional steps.

- Conformational Stability : Like the naphthyl derivative in , the cyclohexane ring in the target compound is expected to adopt a chair conformation. However, the sulfonamide group may introduce steric or electronic effects absent in thiourea-linked analogs .

- Hydrogen Bonding : Intramolecular hydrogen bonds (e.g., N–H···O) stabilize pseudo-six-membered rings in thiourea derivatives. The sulfonamide group in the target compound may exhibit stronger hydrogen-bonding interactions due to its electron-withdrawing nature .

Pharmacologically Active Derivatives

highlights WAY 100635 , a selective 5-HT₁A receptor antagonist with the structure N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide . Key differences include:

- Receptor Affinity: WAY 100635 exhibits nanomolar affinity for 5-HT₁A receptors (Ki < 1 nM). The target compound’s isothiazolidine sulfonamide group may alter receptor binding compared to WAY 100635’s piperazine-pyridinyl motif.

- Functional Activity : Neutral antagonists (e.g., WAY 100635) inhibit bladder contractions in rats, whereas partial agonists are inactive. The sulfonamide group in the target compound could modulate antagonistic/agonistic activity depending on substituent effects .

Alkyl-Substituted Cyclohexanecarboxamides

synthesizes alkyl-substituted derivatives like N-(heptan-4-yl)cyclohexanecarboxamide . Comparisons include:

- Synthetic Yield: Copper-catalyzed alkylation in achieves moderate yields (64–66%).

- Physicochemical Properties : Alkyl derivatives in exhibit predictable NMR shifts (e.g., δ 1.49–1.18 ppm for aliphatic protons) and IR stretches (e.g., 1635 cm⁻¹ for amide C=O). The sulfonamide group in the target compound would introduce additional IR bands (e.g., S=O stretches at ~1350–1150 cm⁻¹) .

Cytotoxic and Functional Derivatives

reports N-(2-(3-(4-hydroxy-3-methoxyphenyl)allyl)phenyl)cyclohexanecarboxamide , a cytotoxic agent. Key contrasts:

- Substituent Effects : Methoxy and hydroxyl groups on the aryl ring enhance cytotoxicity in . The target compound’s sulfonamide group may alter solubility or target specificity.

- Biological Activity : Cytotoxicity in derivatives is structure-dependent; sulfonamide substituents could either enhance or reduce activity based on electronic effects .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Spectroscopic Signatures

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide is a synthetic compound notable for its complex structure and potential biological activities. This article delves into its biological properties, synthesis methods, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a thiazolidine ring with a 1,1-dioxide functionality and a phenyl group, which contributes to its unique reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 306.38 g/mol. Its structural features may facilitate interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Biological Activity

Preliminary studies suggest that this compound exhibits various pharmacological effects:

- Antimicrobial Activity : Compounds containing thiazolidine and oxazole rings have been associated with antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

- Anticancer Potential : The compound's ability to interact with specific kinases involved in cell signaling pathways has been noted. For instance, it may inhibit c-Met kinase, which is crucial for regulating cell growth and survival in cancer cells. This inhibition could lead to reduced tumor growth in various cancers where c-Met is overexpressed.

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that this compound might also exhibit such effects through modulation of inflammatory pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis strategies. Common methods include:

- Formation of the Thiazolidine Ring : Starting from appropriate thioketones and aldehydes.

- Introduction of the Dioxide Functionality : Using oxidizing agents to convert the thiazolidine into its dioxido form.

- Coupling Reactions : Attaching the cyclohexanecarboxamide moiety through amide bond formation.

These synthetic routes can be optimized for yield and purity using techniques such as high-throughput screening in pharmaceutical development.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

These findings indicate that the compound's structural complexity may lead to synergistic effects not observed in simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.